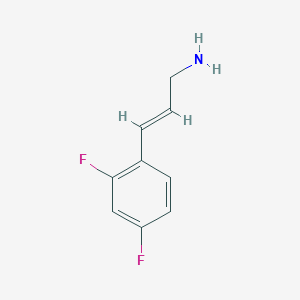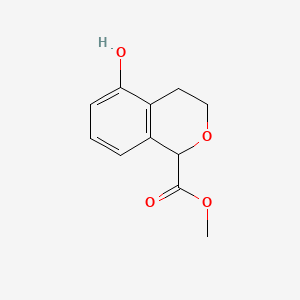
methyl5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate is a chemical compound with the molecular formula C11H12O4 It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-2-benzopyran-1-one with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.
Applications De Recherche Scientifique
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant properties, make it a subject of interest in biochemical studies.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biochemical processes, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate can be compared with other similar compounds, such as:
5-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one: This compound shares a similar core structure but lacks the carboxylate ester group.
3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: This compound has a hydroxyl group at a different position and a methyl group instead of a carboxylate ester.
The uniqueness of methyl 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-carboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
methyl 5-hydroxy-3,4-dihydro-1H-isochromene-1-carboxylate |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)10-8-3-2-4-9(12)7(8)5-6-15-10/h2-4,10,12H,5-6H2,1H3 |
Clé InChI |
GWWXNTHEVXHMFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=C(CCO1)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)



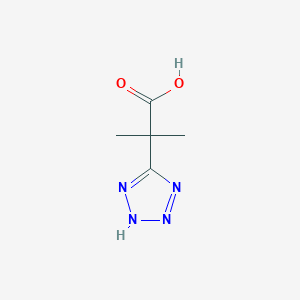
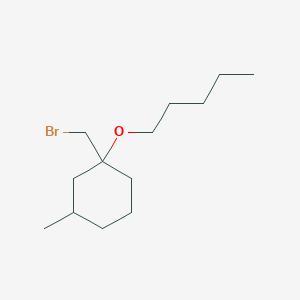

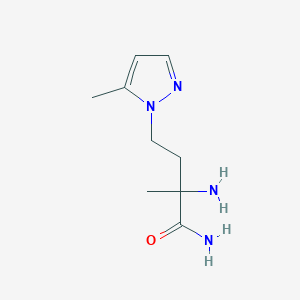
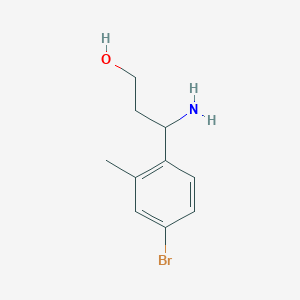
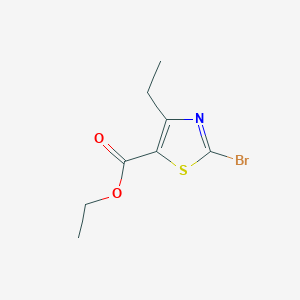
![6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13620780.png)
